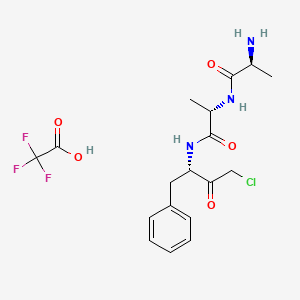

Ala-ala-phe-chlorométhylcétone tfa

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

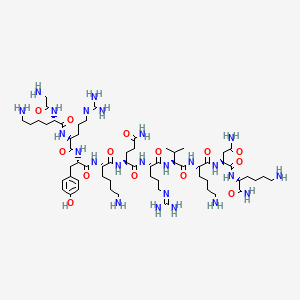

- AAF-CMK, également connu sous le nom de N-Ala-Ala-Phe-CMK ou inhibiteur de la tripeptidyl peptidase II, est un composé utilisé dans la recherche biochimique.

- Sa structure chimique est constituée de L-alanyl-N-[(1S)-3-chloro-2-oxo-1-(phénylméthyl)propyl]-L-alaninamide, avec un sel mono (trifluoroacétate) .

- AAF-CMK est un inhibiteur irréversible de la tripeptidyl peptidase II (TPPII), une sérine peptidase qui élimine les tripeptides de l'extrémité NH2 libre des oligopeptides .

Applications De Recherche Scientifique

Biochemistry: AAF-CMK is valuable for studying proteolytic processes, especially TPPII activity .

Biology: Researchers use it to investigate proteasome-related pathways and cellular protein degradation .

Medicine: Although not directly used in clinical settings, understanding TPPII inhibition may have implications for drug development.

Industry: AAF-CMK’s industrial applications are limited, primarily due to its specialized role in research.

Mécanisme D'action

Target of Action

The primary target of Ala-Ala-Phe-Chloromethylketone TFA is the β5 subunit (PSMB5) of the 26S proteasome . The 26S proteasome is a multi-protein complex that plays a crucial role in the degradation of intracellular proteins .

Mode of Action

Ala-Ala-Phe-Chloromethylketone TFA acts as a selective and reversible inhibitor of the β5 subunit-associated chymotrypsin-like activity of the 26S proteasome . This inhibition is evidenced by the compound’s ability to inhibit functional β5 active site labeling with the affinity probe BodipyFL-Ahx 3 L 3 VS .

Biochemical Pathways

The inhibition of the β5 subunit-associated chymotrypsin-like activity of the 26S proteasome by Ala-Ala-Phe-Chloromethylketone TFA affects the ubiquitin-proteasome system . This system is responsible for the degradation of most proteins within the cell, including those involved in cell cycle regulation, signal transduction, and responses to oxidative stress .

Pharmacokinetics

It is known that the compound issoluble in water , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The inhibition of the β5 subunit-associated chymotrypsin-like activity of the 26S proteasome by Ala-Ala-Phe-Chloromethylketone TFA results in the accumulation of polyubiquitylated proteins . This can lead to cell growth inhibition and potentially cytotoxic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ala-Ala-Phe-Chloromethylketone TFA. For instance, the compound is light-sensitive , which means its stability and efficacy could be affected by exposure to light. Furthermore, the compound’s solubility in water suggests that its action and efficacy could be influenced by the hydration status of the cells and the surrounding environment .

Analyse Biochimique

Biochemical Properties

Ala-ala-phe-chloromethylketone trifluoroacetate interacts with enzymes such as tripeptidyl peptidase II. This interaction is characterized by the compound’s ability to inhibit the enzyme, thereby affecting the enzyme’s function in protein degradation.

Cellular Effects

The effects of Ala-ala-phe-chloromethylketone trifluoroacetate on cells are primarily related to its role as a protease inhibitor. By inhibiting the activity of tripeptidyl peptidase II, it can influence cellular processes related to protein degradation.

Molecular Mechanism

The molecular mechanism of action of Ala-ala-phe-chloromethylketone trifluoroacetate involves its binding to the active site of the enzyme tripeptidyl peptidase II. This binding inhibits the enzyme’s activity, preventing it from carrying out its role in protein degradation.

Méthodes De Préparation

- Les voies de synthèse pour l'AAF-CMK ne sont pas largement documentées, mais il est généralement disponible à des fins de recherche.

- Les méthodes de production industrielle ne sont pas bien établies en raison de son utilisation spécialisée dans la recherche.

Analyse Des Réactions Chimiques

- AAF-CMK n'interfère pas de manière significative avec l'activité chymotrypsine-like du protéasome .

- Il inhibe également l'hydrolase de la bléomycine et l'aminopeptidase sensible à la puromycine .

- Le composé subit probablement des réactions d'hydrolyse en raison de sa structure de type peptide.

Applications de la recherche scientifique

Biochimie: AAF-CMK est précieux pour l'étude des processus protéolytiques, en particulier l'activité TPPII .

Médecine: Bien que non utilisé directement en milieu clinique, la compréhension de l'inhibition TPPII peut avoir des implications pour le développement de médicaments.

Industrie: Les applications industrielles de l'AAF-CMK sont limitées, principalement en raison de son rôle spécialisé dans la recherche.

Mécanisme d'action

Comparaison Avec Des Composés Similaires

- AAF-CMK est unique en raison de son inhibition spécifique de TPPII.

- Des composés similaires incluent d'autres inhibiteurs de protéases, mais aucun ne correspond précisément à son mécanisme d'action.

Propriétés

Numéro CAS |

184901-82-4 |

|---|---|

Formule moléculaire |

C18H23ClF3N3O5 |

Poids moléculaire |

453.8 g/mol |

Nom IUPAC |

(2S)-2-amino-N-[(2S)-2-[[(2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]amino]propanoyl]propanamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C16H22ClN3O3.C2HF3O2/c1-10(18)15(22)20-16(23)11(2)19-13(14(21)9-17)8-12-6-4-3-5-7-12;3-2(4,5)1(6)7/h3-7,10-11,13,19H,8-9,18H2,1-2H3,(H,20,22,23);(H,6,7)/t10-,11-,13-;/m0./s1 |

Clé InChI |

BBKRCKQWYZACFI-SQRKDXEHSA-N |

SMILES |

CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)CCl)N.C(=O)(C(F)(F)F)O |

SMILES isomérique |

C[C@@H](C(=O)NC(=O)[C@H](C)N[C@@H](CC1=CC=CC=C1)C(=O)CCl)N.C(=O)(C(F)(F)F)O |

SMILES canonique |

CC(C(=O)NC(=O)C(C)NC(CC1=CC=CC=C1)C(=O)CCl)N.C(=O)(C(F)(F)F)O |

Apparence |

Assay:≥95%A crystalline solid |

Synonymes |

N-Ala-Ala-Phe-CMK; Tripeptidyl Peptidase Inhibitor II |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4AS,9aR)-1-methyl-2,3,4,4a,9,9a-hexahydro-1H-indeno[1,2-b]pyrazine](/img/structure/B574085.png)

![(3AS,6aR)-2-isopropylhexahydrocyclopenta[c]pyrrol-4(2H)-one](/img/structure/B574089.png)

![8-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole](/img/structure/B574092.png)

![Carbamic acid, [2-(3-aminopropoxy)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B574095.png)

![3,4,9,9a-tetrahydro-1H-pyrido[2,1-c][1,4]oxazin-8-one](/img/structure/B574102.png)